molecular formula C7H10O2 B14472795 7-Hydroxyspiro[2.4]heptan-4-one CAS No. 67105-56-0

7-Hydroxyspiro[2.4]heptan-4-one

Cat. No.: B14472795
CAS No.: 67105-56-0
M. Wt: 126.15 g/mol
InChI Key: TYFXPSDRSSFIDZ-UHFFFAOYSA-N
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Description

7-Hydroxyspiro[2.4]heptan-4-one is a unique organic compound characterized by its spirocyclic structure. This compound contains a spiro[2.4]heptane core with a hydroxyl group at the 7th position and a ketone group at the 4th position. The spirocyclic structure imparts distinct chemical and physical properties, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxyspiro[2.4]heptan-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a cyclopropane derivative with a suitable electrophile, followed by oxidation to introduce the hydroxyl group. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process generally includes:

  • Formation of the spirocyclic core through cyclization reactions.
  • Introduction of functional groups via oxidation or reduction reactions.
  • Purification and isolation of the final product using techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxyspiro[2.4]heptan-4-one undergoes various chemical reactions, including:

    Oxidation: Conversion of the hydroxyl group to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Thionyl chloride, phosphorus tribromide, inert atmosphere.

Major Products:

    Oxidation: Formation of spiro[2.4]heptane-4,7-dione.

    Reduction: Formation of 7-hydroxyspiro[2.4]heptan-4-ol.

    Substitution: Formation of spiro[2.4]heptan-4-one derivatives with various substituents.

Scientific Research Applications

7-Hydroxyspiro[2.4]heptan-4-one has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and spirocyclic compounds.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 7-Hydroxyspiro[2.4]heptan-4-one involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups enable the compound to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological processes, leading to various effects such as enzyme inhibition or antimicrobial activity.

Comparison with Similar Compounds

    Spiro[2.4]heptan-4-one: Lacks the hydroxyl group at the 7th position.

    4-Heptanone: A linear ketone without the spirocyclic structure.

    Spiro[2.4]heptane-4,7-dione: Contains two carbonyl groups instead of a hydroxyl and a ketone group.

Uniqueness: 7-Hydroxyspiro[2.4]heptan-4-one is unique due to its spirocyclic structure combined with both hydroxyl and ketone functional groups. This combination imparts distinct reactivity and potential biological activities, making it a valuable compound for various applications.

Properties

CAS No.

67105-56-0

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

4-hydroxyspiro[2.4]heptan-7-one

InChI

InChI=1S/C7H10O2/c8-5-1-2-6(9)7(5)3-4-7/h5,8H,1-4H2

InChI Key

TYFXPSDRSSFIDZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2(C1O)CC2

Origin of Product

United States

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